molecular formula C11H12N4O3S B10907843 N-cyclopropyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide

N-cyclopropyl-2-[(4-nitrophenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B10907843
M. Wt: 280.31 g/mol
InChI Key: STTNUPQFJUPBJF-UHFFFAOYSA-N
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Description

N~1~-CYCLOPROPYL-2-(4-NITROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is a synthetic organic compound that belongs to the class of hydrazinecarbothioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-CYCLOPROPYL-2-(4-NITROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE typically involves the reaction of cyclopropylamine with 4-nitrobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

N~1~-CYCLOPROPYL-2-(4-NITROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted hydrazinecarbothioamides.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-CYCLOPROPYL-2-(4-NITROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-Cyclopropyl-2-(4-aminobenzoyl)-1-hydrazinecarbothioamide
  • N~1~-Cyclopropyl-2-(4-methylbenzoyl)-1-hydrazinecarbothioamide

Uniqueness

N~1~-CYCLOPROPYL-2-(4-NITROBENZOYL)-1-HYDRAZINECARBOTHIOAMIDE is unique due to the presence of the nitro group, which imparts specific chemical properties and reactivity

Properties

Molecular Formula

C11H12N4O3S

Molecular Weight

280.31 g/mol

IUPAC Name

1-cyclopropyl-3-[(4-nitrobenzoyl)amino]thiourea

InChI

InChI=1S/C11H12N4O3S/c16-10(13-14-11(19)12-8-3-4-8)7-1-5-9(6-2-7)15(17)18/h1-2,5-6,8H,3-4H2,(H,13,16)(H2,12,14,19)

InChI Key

STTNUPQFJUPBJF-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=S)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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